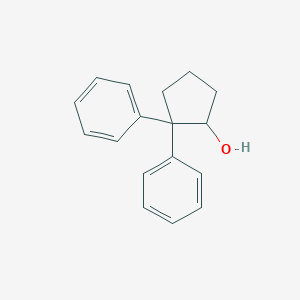
2,2-Diphenylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(-)-2,2-Diphenylcyclopentanol is a chiral alcohol compound characterized by a cyclopentane ring substituted with two phenyl groups and a hydroxyl group. This compound is notable for its optical activity, existing as the ®-enantiomer, which means it rotates plane-polarized light in a specific direction. The presence of the phenyl groups and the hydroxyl group makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-(-)-2,2-Diphenylcyclopentanol can be synthesized through several methods. One common approach involves the reduction of 2,2-diphenylcyclopentanone using a chiral reducing agent. This reduction process typically employs reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer.
Industrial Production Methods: In an industrial setting, the production of ®-(-)-2,2-diphenylcyclopentanol may involve the use of large-scale reduction processes with optimized reaction conditions to maximize yield and enantiomeric purity. The choice of catalyst and reaction parameters is crucial to achieving high selectivity for the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-2,2-Diphenylcyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2,2-diphenylcyclopentanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 2,2-diphenylcyclopentane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 2,2-Diphenylcyclopentanone
Reduction: 2,2-Diphenylcyclopentane
Substitution: 2,2-Diphenylcyclopentyl chloride
Scientific Research Applications
®-(-)-2,2-Diphenylcyclopentanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound can be used in studies involving chiral recognition and enantioselective processes.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ®-(-)-2,2-diphenylcyclopentanol exerts its effects depends on the specific reactions it undergoes. In general, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. The phenyl groups can engage in π-π interactions and contribute to the compound’s overall stability and reactivity. The chiral nature of the compound allows it to interact selectively with other chiral molecules, making it useful in enantioselective synthesis and catalysis.
Comparison with Similar Compounds
(S)-(+)-2,2-Diphenylcyclopentanol: The enantiomer of ®-(-)-2,2-diphenylcyclopentanol, which rotates plane-polarized light in the opposite direction.
2,2-Diphenylcyclopentanone: The ketone form of the compound, which lacks the hydroxyl group.
2,2-Diphenylcyclopentane: The fully reduced form of the compound, which lacks both the hydroxyl and carbonyl groups.
Uniqueness: ®-(-)-2,2-Diphenylcyclopentanol is unique due to its chiral nature and the presence of both phenyl groups and a hydroxyl group. This combination of features makes it particularly valuable in asymmetric synthesis and chiral recognition studies. Its ability to participate in a variety of chemical reactions further enhances its utility in research and industrial applications.
Properties
IUPAC Name |
2,2-diphenylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFASEURNPWTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














